4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(2-Chlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione (CAS: 338793-65-0) is a thiazinane trione derivative featuring a 2-chlorobenzyl substituent. Its molecular formula is inferred as C₁₁H₉ClN₂O₃S, with a molecular weight of 271.72 g/mol . The compound belongs to a class of heterocyclic molecules characterized by a six-membered thiazinane ring fused with three ketone groups. However, detailed pharmacological or synthetic applications remain understudied in the available literature.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17(16)7-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAKKRSIEOYCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183100 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-65-0 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2-chlorobenzyl chloride with thiazinane-1,3,5-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazinane derivatives.
Scientific Research Applications
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to analogs with modified benzyl substituents or additional functional groups. Key differences include halogenation patterns, substitution positions, and the presence of electron-donating or withdrawing groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogs
Key Comparative Insights
Halogenation Patterns
- Monochlorinated vs. Dichlorinated Analogs: The target compound’s 2-chlorobenzyl group provides moderate steric bulk and electron-withdrawing effects. However, the absence of reported molecular weights or purity data limits direct performance comparisons.
- Fluorinated Analog: The 2-chloro-4-fluorobenzyloxy variant (CAS: 477889-61-5) introduces fluorine, which can improve metabolic stability and bioavailability in drug design.
Electron-Donating vs. Withdrawing Groups
- The 3,4-dimethoxyphenyl analog (MW: 283.30) replaces chlorine with methoxy groups, shifting electronic effects from electron-withdrawing to donating. This may increase solubility in polar solvents but reduce electrophilic character in reactions .
Biological Activity
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a heterocyclic compound characterized by its thiazinane ring structure, which contains both sulfur and nitrogen atoms, along with three carbonyl groups (trione) and a chlorobenzyl substituent. This unique structure contributes to its notable biological activities, making it a compound of interest in pharmaceutical and agrochemical applications.
Molecular Characteristics
- Molecular Formula : C11H10ClNO3S
- Molar Mass : 271.72 g/mol
- CAS Number : 338793-65-0
Structural Features
The compound's structure includes:
- A five-membered thiazinane ring.
- Three carbonyl groups contributing to its reactivity.
- A chlorobenzyl group that enhances solubility and biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antibacterial and antifungal properties. Comparative analyses reveal that it outperforms several commercial antibiotics in terms of efficacy against various pathogens, including:
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive bacteria : Staphylococcus aureus.
- Fungi : Candida albicans.
For instance, in a study evaluating antibacterial activity, the compound demonstrated an inhibition zone of 18 mm against E. coli, while the standard antibiotic showed only 12 mm .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory activity. In vitro assays indicated that it significantly reduces pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes linked to various diseases. For example, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer’s disease. Molecular docking studies suggest strong binding affinity to the AChE active site .
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The resulting compound is then subjected to biological evaluation through both in vitro and in vivo assays.
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-(Chlorophenyl)-1lambda~4~,4-thiazolidine-3-one | Thiazolidine ring | Antimicrobial properties |
| N-(2-Chlorobenzyl)thiazole-2-carboxamide | Thiazole ring | Potential anti-cancer activity |
| 1,3-Thiazole-2-carboxylic acid | Thiazole structure | Known for herbicidal activity |
This comparison highlights how modifications to the core structure can lead to varied biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
